molecular formula C25H22N2O4 B15283896 3-hydroxy-4-(3-methoxybenzoyl)-5-(4-methylphenyl)-1-(3-pyridinylmethyl)-1,5-dihydro-2H-pyrrol-2-one

3-hydroxy-4-(3-methoxybenzoyl)-5-(4-methylphenyl)-1-(3-pyridinylmethyl)-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B15283896
M. Wt: 414.5 g/mol
InChI Key: ACKNUDARGCLQMG-XTQSDGFTSA-N
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Description

3-hydroxy-4-(3-methoxybenzoyl)-5-(4-methylphenyl)-1-(3-pyridinylmethyl)-1,5-dihydro-2H-pyrrol-2-one is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-hydroxy-4-(3-methoxybenzoyl)-5-(4-methylphenyl)-1-(3-pyridinylmethyl)-1,5-dihydro-2H-pyrrol-2-one typically involves multi-step organic reactions. The process begins with the preparation of the core pyrrol-2-one structure, followed by the introduction of the various substituents through selective reactions. Common reagents used in these steps include:

    Aldehydes and ketones: for the formation of the pyrrol-2-one ring.

    Methoxybenzoyl chloride:

    Methylphenyl derivatives: for the addition of the methylphenyl group.

    Pyridine derivatives: for the incorporation of the pyridinylmethyl group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

3-hydroxy-4-(3-methoxybenzoyl)-5-(4-methylphenyl)-1-(3-pyridinylmethyl)-1,5-dihydro-2H-pyrrol-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, nitrating agents, sulfonating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the carbonyl groups may produce alcohols.

Scientific Research Applications

3-hydroxy-4-(3-methoxybenzoyl)-5-(4-methylphenyl)-1-(3-pyridinylmethyl)-1,5-dihydro-2H-pyrrol-2-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-hydroxy-4-(3-methoxybenzoyl)-5-(4-methylphenyl)-1-(3-pyridinylmethyl)-1,5-dihydro-2H-pyrrol-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-hydroxy-4-(3-methoxybenzoyl)-5-phenyl-1-(3-pyridinylmethyl)-1,5-dihydro-2H-pyrrol-2-one: Lacks the methyl group on the phenyl ring.

    3-hydroxy-4-(3-methoxybenzoyl)-5-(4-methylphenyl)-1-(2-pyridinylmethyl)-1,5-dihydro-2H-pyrrol-2-one: Has a different position of the pyridinylmethyl group.

Uniqueness

The uniqueness of 3-hydroxy-4-(3-methoxybenzoyl)-5-(4-methylphenyl)-1-(3-pyridinylmethyl)-1,5-dihydro-2H-pyrrol-2-one lies in its specific combination of functional groups and their positions, which confer distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C25H22N2O4

Molecular Weight

414.5 g/mol

IUPAC Name

(4E)-4-[hydroxy-(3-methoxyphenyl)methylidene]-5-(4-methylphenyl)-1-(pyridin-3-ylmethyl)pyrrolidine-2,3-dione

InChI

InChI=1S/C25H22N2O4/c1-16-8-10-18(11-9-16)22-21(23(28)19-6-3-7-20(13-19)31-2)24(29)25(30)27(22)15-17-5-4-12-26-14-17/h3-14,22,28H,15H2,1-2H3/b23-21+

InChI Key

ACKNUDARGCLQMG-XTQSDGFTSA-N

Isomeric SMILES

CC1=CC=C(C=C1)C2/C(=C(/C3=CC(=CC=C3)OC)\O)/C(=O)C(=O)N2CC4=CN=CC=C4

Canonical SMILES

CC1=CC=C(C=C1)C2C(=C(C3=CC(=CC=C3)OC)O)C(=O)C(=O)N2CC4=CN=CC=C4

Origin of Product

United States

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